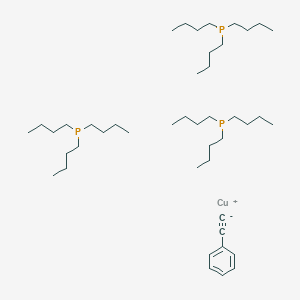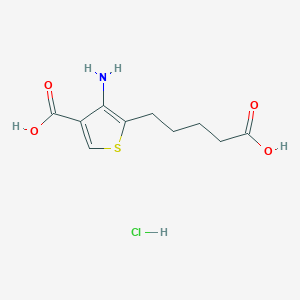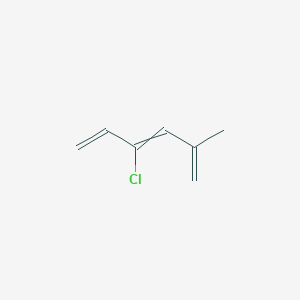
4-Chloro-2-methylhexa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methylhexa-1,3,5-triene is an organic compound with the molecular formula C7H9Cl. It is a derivative of hexa-1,3,5-triene, where a chlorine atom is substituted at the fourth position and a methyl group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylhexa-1,3,5-triene typically involves the chlorination of 2-methylhexa-1,3,5-triene. This can be achieved through the reaction of 2-methylhexa-1,3,5-triene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the compound. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methylhexa-1,3,5-triene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can undergo electrophilic addition reactions due to the presence of conjugated double bonds. For example, it can react with hydrogen halides to form addition products.
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Electrophilic Addition: Hydrogen halides (e.g., HCl, HBr) in the presence of a catalyst.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Addition: Formation of 4-chloro-2-methylhexane derivatives.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4-Chloro-2-methylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-methylhexa-1,3,5-triene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles, leading to the formation of addition products. The chlorine atom can also participate in substitution reactions, where it is replaced by other nucleophiles. These reactions are facilitated by the conjugated system of double bonds, which stabilizes the transition states and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylhexa-1,3,5-triene: Lacks the chlorine substitution, making it less reactive in electrophilic addition reactions.
4-Chlorohexa-1,3,5-triene: Similar structure but without the methyl group, leading to different reactivity and properties.
Hexa-1,3,5-triene: The parent compound without any substitutions, showing different chemical behavior.
Uniqueness
4-Chloro-2-methylhexa-1,3,5-triene is unique due to the presence of both a chlorine atom and a methyl group, which significantly influence its reactivity and properties. The chlorine atom makes it more reactive towards nucleophiles, while the methyl group provides steric hindrance, affecting the overall reactivity and stability of the compound .
Propiedades
Número CAS |
57833-37-1 |
|---|---|
Fórmula molecular |
C7H9Cl |
Peso molecular |
128.60 g/mol |
Nombre IUPAC |
4-chloro-2-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H9Cl/c1-4-7(8)5-6(2)3/h4-5H,1-2H2,3H3 |
Clave InChI |
LITWLDWCURSGIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=C(C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


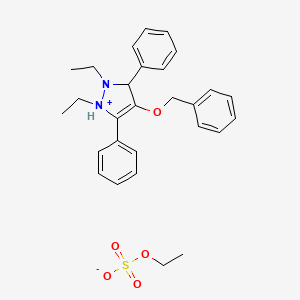
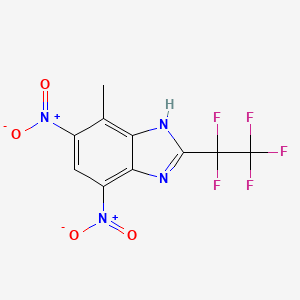
![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
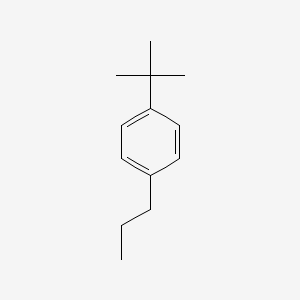
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
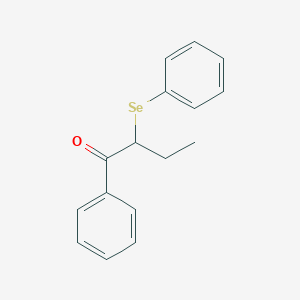

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
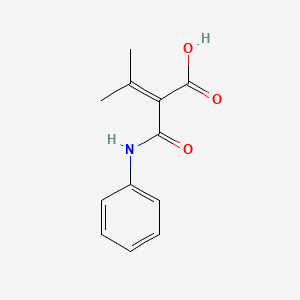
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

